molecular formula C8H8O2S B1334970 p-(Methylsulphinyl)benzaldehyde CAS No. 37794-15-3

p-(Methylsulphinyl)benzaldehyde

Cat. No.: B1334970
CAS No.: 37794-15-3
M. Wt: 168.21 g/mol
InChI Key: NZJSGBXNOJOCJI-UHFFFAOYSA-N
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Description

p-(Methylsulphinyl)benzaldehyde: is an organic compound with the molecular formula C8H8O2S 4-(methylsulfinyl)benzaldehyde . This compound is characterized by the presence of a benzene ring substituted with a methylsulphinyl group and an aldehyde group. It is commonly used in various chemical reactions as a reagent .

Chemical Reactions Analysis

Types of Reactions: p-(Methylsulphinyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(Methylsulphinyl)benzaldehyde is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: The compound is used in the production of dyes, fragrances, and polymers. Its unique chemical properties make it valuable in the formulation of specialty chemicals and materials .

Mechanism of Action

Mechanism: The mechanism of action of p-(Methylsulphinyl)benzaldehyde involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The methylsulphinyl group activates the benzene ring, making it more susceptible to electrophilic attack .

Molecular Targets and Pathways: The compound targets specific enzymes and proteins in biological systems, influencing pathways related to oxidative stress and cellular signaling. Its ability to form stable intermediates allows it to modulate biochemical reactions effectively .

Comparison with Similar Compounds

  • p-Methylbenzaldehyde
  • p-Methoxybenzaldehyde
  • p-Nitrobenzaldehyde

Comparison: p-(Methylsulphinyl)benzaldehyde is unique due to the presence of the methylsulphinyl group, which imparts distinct chemical reactivity and biological activity. Compared to p-Methylbenzaldehyde, it has enhanced electrophilic properties. Unlike p-Methoxybenzaldehyde, it can undergo oxidation to form sulfoxides and sulfones. Compared to p-Nit

Properties

IUPAC Name

4-methylsulfinylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSGBXNOJOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958836
Record name 4-(Methanesulfinyl)benzaldehyde
Source EPA DSSTox
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37794-15-3
Record name 4-(Methylsulfinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37794-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Methylsulphinyl)benzaldehyde
Source ChemIDplus
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Record name 4-(Methanesulfinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(methylsulphinyl)benzaldehyde
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Synthesis routes and methods

Procedure details

220 mg of 2-[4-(3-chloro-1-thiapropyl)-phenyl]-7-hydroxy-3-(4-hydroxyphenyl)-4-(trifluoromethyl)-2H-1-benzopyran in 2 ml of piperidine is mixed with 42.7 mg of potassium iodide and stirred for 6 hours at 100° C. After cooling, it is poured into water and shaken out three times with ethyl acetate. The combined organic phases are washed twice with water, dried on magnesium sulfate and concentrated by evaporation in a rotary evaporator. The purification of the product is carried out on silica gel with dichloromethane/methanol-9:1. 274 mg of product accumulates.
Name
2-[4-(3-chloro-1-thiapropyl)-phenyl]-7-hydroxy-3-(4-hydroxyphenyl)-4-(trifluoromethyl)-2H-1-benzopyran
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
42.7 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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